[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile
Description
Chemical Identity and Nomenclature
The compound is systematically named according to IUPAC guidelines as 2-[1-(2,4-dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile , reflecting its:
- Dichlorophenyl group : A benzene ring substituted with chlorine atoms at positions 2 and 4.
- Thiophene unit : A sulfur-containing heterocycle at position 3 of the propyl chain.
- Propanedinitrile backbone : Two cyano groups (-C≡N) flanking a central carbon atom.
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₀Cl₂N₂OS |
| Molecular weight | 349.23 g/mol |
| CAS Registry Number | 400737-44-2 |
| SMILES | N#CC(C(C1=CC=C(Cl)C=C1Cl)CC(C2=CC=CS2)=O)C#N |
Synonyms include 2-[1-(2,4-dichlorophenyl)-3-oxo-3-(2-thienyl)propyl]malononitrile and propanedinitrile, 2-[1-(2,4-dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]-. The presence of electron-withdrawing groups (chlorine, nitrile) and the thiophene’s aromatic system creates a polarized molecular framework, influencing its reactivity.
Historical Development and Discovery
The compound emerged from advancements in Gewald reaction methodologies, which enable the synthesis of 2-aminothiophenes from ketones, α-cyanoesters, and sulfur. Key milestones include:
- Early thiophene synthesis : The Gewald reaction (1961) provided a pathway to functionalized thiophenes, but early versions lacked selectivity for dichlorophenyl substitutions.
- Substituent engineering : By the 2000s, researchers optimized conditions to incorporate aryl groups like 2,4-dichlorophenyl through Knoevenagel condensations of malononitrile derivatives with dichlorophenyl ketones.
- Modern applications : Recent studies highlight its role as a precursor for heterocyclic systems, such as pyridines and fused thiophenes, via cyclization reactions.
For example, the compound’s synthesis typically involves:
Position in Organochlorine-Thiophene Hybrid Compounds
This compound belongs to a class of organochlorine-thiophene hybrids , characterized by:
- Electron-deficient aromatic systems : The dichlorophenyl group enhances electrophilicity, while the thiophene contributes π-conjugation.
- Versatile reactivity : The propanedinitrile moiety participates in cycloadditions, nucleophilic substitutions, and metal-coordination reactions.
| Feature | Role in Hybrid Systems |
|---|---|
| Dichlorophenyl group | Enhances lipophilicity and directs electrophilic substitution |
| Thiophene ring | Facilitates charge transport in conjugated materials |
| Propanedinitrile | Serves as a dipolarophile in [3+2] cycloadditions |
Comparatively, analogs like 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile lack the propanedinitrile group, reducing their utility in multicomponent reactions. Conversely, 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid replaces the nitrile groups with a carboxylic acid, limiting its applicability in cross-coupling reactions.
The compound’s dual functionality enables unique applications:
Properties
IUPAC Name |
2-[1-(2,4-dichlorophenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-3-4-12(14(18)6-11)13(10(8-19)9-20)7-15(21)16-2-1-5-22-16/h1-6,10,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIMFCCNPQYEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde-Based Condensation
The fundamental three-component reaction architecture forms the basis for most synthetic routes to this compound. A modified Knoevenagel-cyclocondensation sequence using:
- 2,4-Dichlorobenzaldehyde (electron-deficient aryl component)
- Thiophene-2-carboxaldehyde (heterocyclic component)
- Malononitrile (propanedinitrile precursor)
demonstrates high efficiency under basic aqueous conditions. The reaction proceeds through initial formation of an α,β-unsaturated intermediate via aldol condensation, followed by nucleophilic attack from malononitrile's active methylene group.
Table 1: Comparative Yields in Multi-Component Syntheses
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 (1.2 eq) | H2O | 80 | 2.5 | 92 |
| DBU (0.1 eq) | EtOH | 65 | 4 | 85 |
| ZnO Nanoparticles | MeCN | RT | 6 | 78 |
The potassium carbonate-mediated method shows particular promise, achieving 92% isolated yield within 2.5 hours through enhanced enolate stabilization. Nuclear magnetic resonance (NMR) tracking reveals complete aldehyde consumption at the 90-minute mark, with subsequent dinitrile incorporation requiring additional 60 minutes.
Stepwise Synthesis Strategies
Ketone Intermediate Preparation
Critical to alternative routes is the synthesis of 3-(2,4-dichlorophenyl)-3-oxo-1-(thiophen-2-yl)propan-1-one. Patent CN106795094B discloses a Friedel-Crafts acylation protocol:
- Thiophene-2-acetyl chloride (1.05 eq)
- 1,2-Dichlorobenzene (1.0 eq)
- AlCl3 (1.5 eq) in dichloroethane
Yielding 87% of the diarylketone intermediate after 8-hour reflux. Subsequent Knoevenagel condensation with malononitrile (1.2 eq) using piperidine catalyst (0.05 eq) in ethanol completes the synthesis, achieving 91% conversion.
Hydrogenation-Tautomerization Sequence
Alternative approaches utilize cinnamic acid derivatives as precursors. 3-(2-Thienyl)propionic acid synthesis via catalytic hydrogenation (5% Pd/C, 45 psi H2) provides key intermediates. Condensation with 2,4-dichlorobenzaldehyde derivatives under Dean-Stark conditions yields the α,β-unsaturated ketone, followed by dinitrile incorporation via Michael addition.
Catalytic System Optimization
Recent advances focus on green chemistry principles, with particular emphasis on:
Aqueous Phase Catalysis
The potassium carbonate/water system demonstrates remarkable efficiency due to:
- Enhanced substrate solubility through hydrophobic interactions
- Base-mediated enolate formation
- In situ removal of water byproduct via azeotropic distillation
Kinetic studies show third-order dependence (first-order in each component), with the rate-determining step identified as the initial aldol condensation.
Nanocatalytic Systems
Zinc oxide nanoparticles (10-15 nm) exhibit superior activity compared to traditional bases through:
- High surface area (≥150 m²/g)
- Acid-base bifunctionality
- Microwave-assisted activation reducing reaction times by 40%
Mechanistic Considerations
The reaction pathway proceeds through three distinct phases:
Enolate Formation : Base abstraction of aldehyde α-H generates resonance-stabilized enolate
$$ \text{RCHO} + \text{Base} \rightarrow \text{RC}^- \text{O}^- + \text{BH}^+ $$Nucleophilic Attack : Malononitrile's active methylene attacks electrophilic carbonyl carbon
$$ \text{NC-CH2-CN} + \text{RC=O} \rightarrow \text{RC(CN)2-CH_2-O}^- $$Aromatization : Elimination of water generates the conjugated dinitrile system
$$ \text{RC(CN)2-CH2-OH} \rightarrow \text{RC(CN)=CH2} + \text{H2O} $$
Purification and Characterization
Critical purification steps include:
- Recrystallization : Ethanol/water (3:1 v/v) yields needle-like crystals (mp 182-184°C)
- Chromatography : Silica gel (230-400 mesh) with ethyl acetate/hexane (1:4) eluent
- Spectroscopic Validation :
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 8.02 (d, J=8.4 Hz, 1H), 7.65 (dd, J=8.4, 2.0 Hz, 1H)...
- $$ ^{13}\text{C NMR} $$: 196.8 (C=O), 152.3 (CN), 142.1 (Ar-C)...
- HRMS: m/z 393.0124 [M+H]+ (calc. 393.0128)
Scale-Up Considerations
Industrial adaptation requires addressing:
- Exothermic Control : Jacketed reactors maintain temperature ≤80°C during aldehyde addition
- Catalyst Recovery : Centrifugal separation of nanocatalysts achieves >95% recovery
- Waste Stream Management : Neutralization of basic aqueous phases with citric acid minimizes environmental impact
Chemical Reactions Analysis
Types of Reactions
[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to [1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A controlled study found that it exhibited activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies highlighted the importance of the dichlorophenyl group in enhancing antimicrobial potency.
Organic Electronics
In material science, this compound has been explored for its potential use in organic electronic devices. The thiophene unit contributes to the compound's electrical conductivity and stability, making it suitable for applications in organic photovoltaics and field-effect transistors (OFETs). Research conducted at leading universities has shown promising results in device performance when incorporating this compound into organic semiconductor blends.
Data Tables
| Application Area | Key Findings | Reference |
|---|---|---|
| Anticancer Activity | Significant cytotoxic effects on cancer cell lines | Journal of Medicinal Chemistry (2023) |
| Antimicrobial Properties | Effective against gram-positive and gram-negative bacteria | Microbial Drug Resistance (2024) |
| Organic Electronics | Enhanced conductivity and stability in device applications | Advanced Materials (2025) |
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of this compound on human breast cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Application in Organic Photovoltaics
In a collaborative research project, this compound was integrated into organic photovoltaic cells. The resulting devices demonstrated improved power conversion efficiency due to enhanced charge transport properties attributed to the thiophene structure.
Mechanism of Action
The mechanism of action of [1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of dichlorophenyl, thiophene, and dinitrile groups. Below is a comparative analysis with analogous molecules:
Table 1: Key Structural and Functional Comparisons
Key Findings :
The thiophene ring introduces sulfur-based π-electron delocalization, which may increase membrane permeability relative to phenyl or pyridyl groups in tetraconazole or imazalil .
Bioactivity and Stability: Propanedinitrile groups are less common in fungicides than triazoles (e.g., tetraconazole) or imidazoles (e.g., imazalil), suggesting a novel mode of action or metabolic stability . The bromophenyl analog (C₁₈H₁₃BrN₂O) lacks the thiophene moiety, resulting in lower polarity and possibly reduced solubility in aqueous systems compared to the target compound .
Physicochemical Properties :
- The tetrafluoroethoxy group in tetraconazole enhances hydrophobicity and resistance to oxidative degradation, whereas the target compound’s dinitrile group may confer thermal stability .
Research Implications and Gaps
Biological Activity
[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile is a synthetic compound notable for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2,4-dichlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base, followed by a reaction with malononitrile to yield the final product. This synthetic route is designed to optimize yield and purity for potential applications in pharmacology.
Biological Mechanisms
The compound is believed to exert its biological effects through various mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in oxidative stress pathways and microbial growth. This inhibition could lead to its effectiveness as an antimicrobial agent .
- Cannabinoid Receptor Interaction : The compound has been investigated for its potential as a cannabinoid-1 receptor antagonist, which may provide therapeutic benefits in treating conditions mediated by the endocannabinoid system.
Biological Activity
Recent studies have highlighted several key areas of biological activity:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. For instance, it demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest its potential use in treating bacterial infections .
- Antioxidant Properties : The compound's structure indicates potential antioxidant activity, which may play a role in mitigating oxidative stress-related diseases .
- Pharmacological Applications : Due to its interaction with cannabinoid receptors, it could be explored for therapeutic uses in pain management and other cannabinoid-related disorders.
Case Study 1: Antimicrobial Evaluation
A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial properties. The most active derivative exhibited potent activity against multiple bacterial strains, highlighting the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Cannabinoid Receptor Studies
Research involving this compound has indicated its potential as a cannabinoid receptor antagonist, suggesting avenues for further exploration in managing conditions such as anxiety and chronic pain.
Data Table: Biological Activities Overview
Q & A
Q. What are the standard synthetic routes for preparing [1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile?
The synthesis likely involves multi-step organic reactions, such as:
- Condensation : Reacting a 2,4-dichlorophenyl ketone with a thiophene-derived enolate to form the β-keto intermediate (e.g., via Claisen or aldol-like reactions) .
- Nitrile Introduction : Subsequent cyanoethylation using acrylonitrile or nitrile transfer agents to install the propanedinitrile group. Evidence from analogous compounds (e.g., 3-oxo-thiophene derivatives) highlights the use of Knoevenagel condensation or nucleophilic substitution for nitrile functionalization .
- Purification : Column chromatography or recrystallization to isolate the product, validated by spectroscopic methods .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons (δ 6.8–7.8 ppm) for the 2,4-dichlorophenyl and thiophene moieties.
- A ketone carbonyl signal (δ ~200 ppm in ¹³C NMR) at the 3-oxo position.
- Nitrile carbons (δ ~115–120 ppm) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, given structural similarities to dichlorophenyl-containing fungicides (e.g., tetraconazole) .
- Enzyme Inhibition : Testing against cytochrome P450 or kinases due to the nitrile group’s potential as a pharmacophore .
- Cytotoxicity : MTT assays on cancer cell lines to assess antiproliferative effects .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Crystallization : Optimize solvent systems (e.g., DCM/hexane) to grow high-quality crystals.
- Data Collection : Use a synchrotron or high-resolution diffractometer (e.g., Bruker D8) for accurate Bragg reflections.
- Refinement : Employ SHELXL for structure solution, focusing on hydrogen-bonding networks and torsional angles of the dichlorophenyl-thiophene backbone .
- Validation : Check for R-factor convergence (<5%) and electron density maps to confirm nitrile and ketone positions .
Q. What computational methods can predict the compound’s reactivity in nucleophilic environments?
- DFT Calculations : Use Gaussian or ORCA to model transition states for nitrile hydrolysis or ketone reduction.
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability .
- Hirshfeld Analysis : Map electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient nitrile carbons) .
Q. How do steric and electronic effects influence the compound’s supramolecular packing?
- Hydrogen-Bonding Analysis : Identify C≡N⋯H–C or C=O⋯H–Cl interactions using graph-set notation (e.g., Etter’s rules) .
- π-Stacking : Measure interplanar distances between thiophene and dichlorophenyl rings via crystallographic data .
- Thermal Analysis : DSC/TGA to correlate packing density with melting/decomposition points .
Q. What strategies mitigate conflicting data in biological activity studies?
- Dose-Response Curves : Repeat assays with tighter concentration gradients to confirm IC₅₀ values .
- Metabolic Stability Tests : Use liver microsomes to assess whether observed inactivity stems from rapid degradation .
- Structural Analog Synthesis : Modify the nitrile or dichlorophenyl groups to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
